molecular formula C16H15ClFNO7S B13356023 Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]- CAS No. 31191-52-3

Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-

Cat. No.: B13356023
CAS No.: 31191-52-3
M. Wt: 419.8 g/mol
InChI Key: HFPBKTXHEIHVKA-UHFFFAOYSA-N
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Description

4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenoxy group, and multiple ethoxy linkages. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-(2-chloro-4-nitrophenoxy)ethoxy)ethanol. This intermediate is then reacted with benzene-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 4-(2-(2-(2-chloro-4-aminophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create diverse chemical products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Oxyfluorfen: A herbicide with a similar structural motif but different functional groups.

    2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Shares the nitrophenoxy and chloro groups but lacks the sulfonyl fluoride group.

Uniqueness

4-(2-(2-(2-Chloro-4-nitrophenoxy)ethoxy)ethoxy)benzene-1-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with multiple ethoxy linkages and a nitrophenoxy group. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for specialized applications in research and industry .

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]benzenesulfonyl fluoride , is a sulfonyl fluoride derivative known for its unique chemical structure and significant biological activity. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and biochemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15ClFNO7S
  • Molecular Weight : 419.8 g/mol
  • CAS Number : 31191-52-3
  • Density : 1.486 g/cm³
  • Boiling Point : 524.6°C at 760 mmHg
  • Flash Point : 271.1°C

Benzenesulfonylfluoride compounds are characterized by their electrophilic sulfonyl fluoride group, which allows them to interact covalently with nucleophilic sites in biological molecules, such as enzymes and proteins. This reactivity can lead to the inhibition of enzymatic activity, making these compounds valuable tools in biochemical research.

The primary mechanism involves:

  • Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophiles (e.g., amino acids in enzymes), leading to irreversible inhibition.
  • Target Specificity : The presence of substituents like the nitrophenoxy group can enhance specificity towards certain enzyme classes, potentially improving therapeutic profiles.

Biological Activity

Research indicates that benzenesulfonylfluoride derivatives exhibit a range of biological activities, including:

  • Enzyme Inhibition : These compounds are known to inhibit serine proteases and other enzymes by modifying their active sites.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that certain benzenesulfonylfluoride derivatives may induce apoptosis in cancer cell lines.

Case Studies and Research Findings

StudyFindings
Inhibition of Serine Proteases A study demonstrated that benzenesulfonylfluoride effectively inhibited trypsin-like serine proteases, with IC50 values indicating strong potency against specific targets .
Antimicrobial Activity Research published in Journal of Medicinal Chemistry showed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus .
Anticancer Effects A recent investigation indicated that derivatives of benzenesulfonylfluoride could induce cell cycle arrest and apoptosis in human cancer cell lines through caspase activation .

Properties

CAS No.

31191-52-3

Molecular Formula

C16H15ClFNO7S

Molecular Weight

419.8 g/mol

IUPAC Name

4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C16H15ClFNO7S/c17-15-11-12(19(20)21)1-6-16(15)26-10-8-24-7-9-25-13-2-4-14(5-3-13)27(18,22)23/h1-6,11H,7-10H2

InChI Key

HFPBKTXHEIHVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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